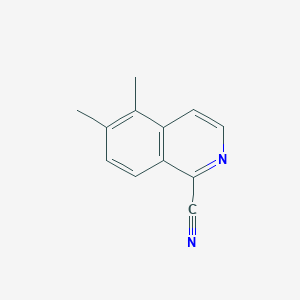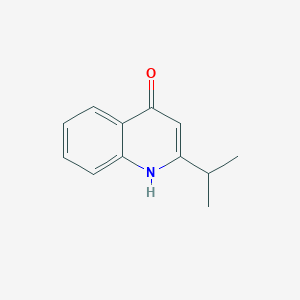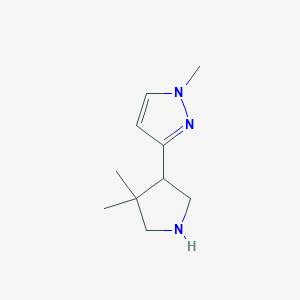
3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylpyrrolidine moiety. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4,4-dimethylpyrrolidine with a suitable pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
相似化合物的比较
Similar Compounds
- 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole
- (4,4-Dimethylpyrrolidin-3-yl)methanol
Uniqueness
3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a dimethylpyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C10H17N3/c1-10(2)7-11-6-8(10)9-4-5-13(3)12-9/h4-5,8,11H,6-7H2,1-3H3 |
InChI 键 |
PQVABLSJPUBOFL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC1C2=NN(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)
![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)
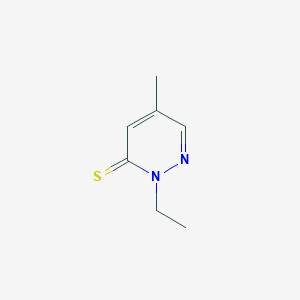

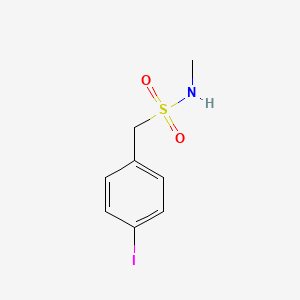
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
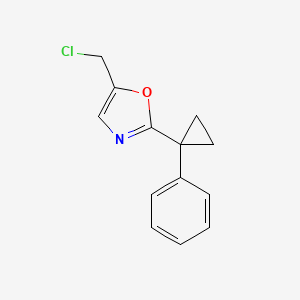
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
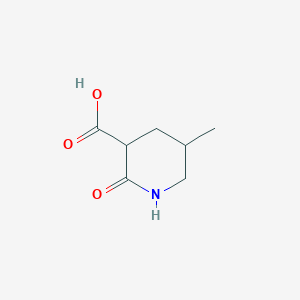
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
